molecular formula C23H23N3O5 B2828335 2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 887224-60-4

2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2828335
CAS No.: 887224-60-4
M. Wt: 421.453
InChI Key: LWSTXSFBIRUYCJ-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butyl-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed on the carbonyl groups within the benzofuro[3,2-d]pyrimidine core, potentially yielding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butyl group may yield butyric acid, while reduction of the carbonyl groups may produce corresponding alcohols.

Scientific Research Applications

2-(3-butyl-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: It can be used as a probe to study various biological pathways and molecular targets.

    Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-butyl-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3-butyl-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide stands out due to its specific substitution pattern and functional groups, which confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-3-4-13-25-22(28)21-20(17-7-5-6-8-18(17)31-21)26(23(25)29)14-19(27)24-15-9-11-16(30-2)12-10-15/h5-12H,3-4,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSTXSFBIRUYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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